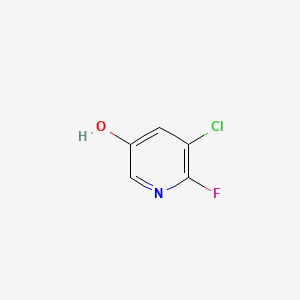

3-Chloro-2-fluoro-5-hydroxypyridine

Description

Properties

IUPAC Name |

5-chloro-6-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETLNKVWDZYCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625717 | |

| Record name | 5-Chloro-6-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209328-72-3 | |

| Record name | 5-Chloro-6-fluoro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209328-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Functionalized Pyridine Core

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-hydroxypyridine

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic introduction of specific functional groups onto this core can dramatically modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity.[1][2]

This compound is one such highly functionalized building block of significant interest. The orthogonal reactivity of its substituents—the chloro, fluoro, and hydroxyl groups—provides medicinal chemists with a versatile platform for late-stage functionalization and library synthesis. The 2-fluoro substituent, in particular, can serve as a metabolic blocking position or a handle for subsequent nucleophilic aromatic substitution (SNAr) reactions.[3]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible outcome. The primary synthetic strategy detailed herein centers on the robust and well-established diazotization of a key aminopyridine intermediate, a classic transformation tailored for this specific heterocyclic system.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic plan begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis identifies the most reliable and high-yielding transformations, leading us back to readily available starting materials. The primary disconnection strategy focuses on the conversion of the C5-hydroxyl group to a more synthetically tractable amino group, leveraging the power of diazonium chemistry.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the Key Intermediate: 3-Chloro-2-fluoro-5-aminopyridine

The cornerstone of this entire synthesis is the successful preparation of 3-chloro-2-fluoro-5-aminopyridine. As this intermediate may not be commercially available, a reliable multi-step synthesis is required. The following pathway is constructed from well-established, analogous transformations reported in the literature for structurally similar pyridines.

Step 1: Fluorination of 2-Amino-3-chloro-5-nitropyridine via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a proven method for introducing fluorine into an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[4] This approach is preferable to direct fluorination, which often suffers from a lack of selectivity and harsh conditions.[5]

Causality and Experimental Insight: The reaction begins with the diazotization of the 2-amino group. In this specific substrate, the 2-amino group is diazotized in the presence of tetrafluoroboric acid (HBF₄). This not only serves as the acid catalyst but also provides the tetrafluoroborate counterion, which forms a relatively stable, isolable diazonium salt. The subsequent thermal decomposition expels nitrogen gas and a boron trifluoride molecule, leaving behind the desired fluoride atom on the pyridine ring.

Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-5-nitropyridine

-

Diazotization: In a well-ventilated fume hood, suspend 2-amino-3-chloro-5-nitropyridine (1.0 eq) in tetrafluoroboric acid (48% aqueous solution, 3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the resulting slurry at 0-5 °C for an additional 60 minutes.

-

Isolation of Diazonium Salt: Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under a stream of nitrogen. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a blast shield.

-

Thermal Decomposition: In a flask equipped with a reflux condenser and a gas outlet bubbler, suspend the dry diazonium salt in an inert, high-boiling solvent such as 1,2-dichlorobenzene or toluene.[6]

-

Heat the mixture gently and with constant stirring. The decomposition typically begins around 100-120 °C, evidenced by vigorous nitrogen evolution.[4] Maintain the temperature until gas evolution ceases.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Carefully neutralize with an aqueous sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-chloro-2-fluoro-5-nitropyridine.

Step 2: Reduction of the Nitro Group

The conversion of the 5-nitro group to the 5-amino group is a standard reduction. Several methods are effective, with catalytic hydrogenation or reduction using metals in acidic media being the most common. Reduction with iron powder in acetic acid is a cost-effective and reliable choice.

Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-5-aminopyridine

-

To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of acetic acid.

-

Heat the mixture to 70-80 °C.

-

Add the 3-chloro-2-fluoro-5-nitropyridine (1.0 eq), either neat or as a solution in ethanol, portion-wise at a rate that maintains a gentle reflux.

-

After the addition is complete, maintain the reaction at reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up and Purification: Cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous residue with a saturated sodium bicarbonate solution to a pH of ~8.

-

Extract the product, 3-chloro-2-fluoro-5-aminopyridine, with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired key intermediate. Further purification by chromatography may be performed if necessary.

Part II: Synthesis of this compound

With the key amino intermediate in hand, the final transformation involves converting the amino group into a hydroxyl group. This is achieved via diazotization followed by in-situ hydrolysis of the resulting diazonium salt. This Sandmeyer-type hydroxylation is a powerful tool for accessing phenols and hydroxylated heterocycles from their corresponding amines.[7][8][9][10]

Mechanistic Rationale and Workflow

The reaction proceeds in two distinct stages within a single pot. First, the aminopyridine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the highly reactive diazonium salt. Second, the reaction mixture is gently warmed, causing the diazonium group (an excellent leaving group) to be displaced by water, releasing nitrogen gas and forming the final hydroxylated product.

Caption: Workflow for the conversion of aminopyridine to hydroxypyridine.

Trustworthiness through Control: The protocol's success hinges on careful temperature control. Diazonium salts of heteroaromatic compounds can be particularly unstable.[11][12] Running the initial diazotization at 0-5 °C minimizes decomposition and side reactions. If the temperature rises prematurely, the diazonium salt can decompose uncontrollably or react via undesired pathways. The slow, dropwise addition of the nitrite solution is therefore a critical, non-negotiable parameter.

Detailed Experimental Protocol

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chloro-2-fluoro-5-aminopyridine (1.0 eq) in dilute sulfuric acid (e.g., 10-15% v/v). Cool the solution to 0-5 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aminopyridine solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

-

Maturation: Once the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Hydrolysis: Remove the ice bath and allow the reaction to slowly warm to room temperature. Then, gently heat the mixture to 50-60 °C.[13] You should observe the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Adjust the pH to be slightly acidic to neutral (pH 5-6) using a suitable base like sodium bicarbonate.

-

Extract the aqueous layer multiple times with ethyl acetate or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The final product can be purified by silica gel column chromatography or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Data Summary and Expected Yields

The efficiency of each step is critical for the overall yield of the synthesis. The following table provides target parameters based on analogous reactions reported in the literature.

| Step | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield | Reference Analogy |

| 1. Fluorination | 2-Amino-3-chloro-5-nitropyridine, HBF₄, NaNO₂ | 1,2-Dichlorobenzene | 0-5 (diaz.), 100-120 (decomp.) | 50-65% | [4][6] |

| 2. Reduction | 3-Chloro-2-fluoro-5-nitropyridine, Fe, AcOH | Ethanol / Water | 70-80 | 85-95% | |

| 3. Hydroxylation | 3-Chloro-2-fluoro-5-aminopyridine, NaNO₂, H₂SO₄ | Water | 0-5 (diaz.), 50-60 (hydrolysis) | 60-75% | [11][13][14] |

Conclusion

This guide outlines a robust and logically structured synthetic route to the valuable building block, this compound. By breaking down the synthesis into two main parts—the preparation of a key aminopyridine intermediate followed by a carefully controlled diazotization and hydrolysis—this protocol provides a reliable pathway for researchers in medicinal and materials chemistry. The emphasis on understanding the causality behind each experimental step, from temperature control in diazotization to the choice of reagents for reduction, ensures that the process is not merely followed, but understood, allowing for intelligent troubleshooting and optimization.

References

- Vertex AI Search Result 1. 3-Chloro-2-fluoro-pyridine synthesis - ChemicalBook.

- Vertex AI Search Result 2.

- Vertex AI Search Result 8.

- Vertex AI Search Result 9.

- Vertex AI Search Result 10.

- Vertex AI Search Result 13. Sandmeyer reaction - Wikipedia.

- Vertex AI Search Result 14.

- Vertex AI Search Result 15.

- Vertex AI Search Result 17. Sandmeyer Reaction - Organic Chemistry Portal.

- Vertex AI Search Result 18. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing.

- Vertex AI Search Result 21.

- Vertex AI Search Result 24. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI.

- Vertex AI Search Result 25. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Vertex AI Search Result 32. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B - RSC Publishing.

- Vertex AI Search Result 36.

- Vertex AI Search Result 38.

Sources

- 1. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 5. researchgate.net [researchgate.net]

- 6. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 14. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-chloro-2-fluoro-5-hydroxypyridine

Introduction

3-chloro-2-fluoro-5-hydroxypyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The strategic placement of chloro, fluoro, and hydroxyl groups on the pyridine ring imparts a unique combination of electronic and steric properties. These substituents critically influence the molecule's reactivity, stability, and, most importantly, its physicochemical characteristics.

Understanding these properties is not merely an academic exercise; it is a prerequisite for rational drug design and formulation development. Parameters such as acidity (pKa), lipophilicity (LogP), and solubility directly govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its bioavailability and potential efficacy as a therapeutic agent. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both available data and the robust experimental methodologies required to determine these values. The focus is on the causality behind experimental choices, ensuring that researchers can not only understand the data but also confidently reproduce and validate these critical measurements.

Molecular Structure and Core Attributes

The foundational properties of this compound are derived directly from its molecular structure. The pyridine ring, an aromatic heterocycle, is decorated with two electron-withdrawing halogens (Cl and F) and an ionizable hydroxyl group, which can also act as a hydrogen bond donor and acceptor.

The 2-fluoro and 3-chloro substituents significantly lower the electron density of the aromatic ring and influence the acidity of the 5-hydroxyl group through inductive effects. Furthermore, the molecule exists in equilibrium with its tautomeric form, 3-chloro-2-fluoro-1H-pyridin-5-one. While the hydroxy-pyridine form is generally favored in solution, the pyridone tautomer can play a role in its chemistry and biological interactions.

Caption: Chemical structure and key functional groups of this compound.

Table 1: Core Molecular Attributes

| Property | Value | Source |

|---|---|---|

| CAS Number | 209328-72-3 | [1][2] |

| Molecular Formula | C₅H₃ClFNO | [1][2] |

| Molecular Weight | 147.53 g/mol | [1] |

| Physical State | Solid |[1] |

Thermodynamic Properties

Thermodynamic properties such as boiling and flash points are critical for handling, storage, and safety assessments.

Table 2: Thermodynamic Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Boiling Point | 354.4 °C | at 760 mmHg | [1] |

| Flash Point | 168.1 °C | --- | [1] |

| Density | 1.517 g/cm³ | --- | [1] |

| Vapor Pressure | 1.65E-05 mmHg | at 25°C |[1] |

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for any potential drug candidate. It dictates the extent of ionization at a given pH, which profoundly impacts solubility, membrane permeability, and binding to biological targets.[3] For this compound, the pKa refers to the dissociation of the proton from the 5-hydroxyl group.

Expected Acidity: No experimental pKa value has been published for this specific molecule. However, we can make an expert assessment based on its structure. The parent compound, 3-hydroxypyridine, has a pKa of approximately 8.72 for its hydroxyl group. The presence of two strong electron-withdrawing groups, chlorine and fluorine, will significantly increase the acidity (i.e., lower the pKa) of the hydroxyl proton by stabilizing the resulting phenoxide anion through induction. Therefore, the pKa of this compound is anticipated to be substantially lower than 8.72, likely falling in the range of 6.5 - 7.5, making it a weak acid.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its precision and accuracy.[4] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[4]

-

Sample Preparation: Prepare a solution of this compound (e.g., 1-2 mM) in a suitable solvent. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is used.[4] If aqueous solubility is low, a co-solvent (e.g., methanol or DMSO) may be used, and the apparent pKa is determined, which can be extrapolated back to aqueous conditions.

-

Titration: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C or 37°C). Purge the solution with nitrogen to remove dissolved CO₂.[4]

-

Data Acquisition: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after the reading stabilizes at each addition.[4]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which the compound is 50% ionized.[5]

Caption: Experimental workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes.[6] It is quantified by the partition coefficient (P), typically measured between n-octanol and water. LogP is the logarithm of this ratio for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.

Predicted Lipophilicity: While no experimental LogP data exists for this compound, a computationally predicted XLogP3 value for the related isomer 5-chloro-3-fluoro-2-hydroxypyridine is 0.9.[7] This suggests the molecule has a balanced hydrophilic-lipophilic character. For this compound, since the pKa is likely near physiological pH, the LogD at pH 7.4 (LogD₇.₄) will be lower than its LogP, as a portion of the molecules will be in the more water-soluble ionized (anionic) form.

Protocol for LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for LogP measurement, recommended by the OECD.[8]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer for LogD) and vice-versa by mixing them vigorously and allowing the phases to separate.

-

Partitioning: Dissolve a precisely weighed amount of this compound in one of the phases. Add a known volume of the other phase.

-

Equilibration: Agitate the biphasic mixture in a sealed container at a constant temperature until equilibrium is reached (typically several hours).[8][9]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical method, such as HPLC-UV or LC-MS.[8]

-

Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Solubility

Aqueous solubility is a critical factor for drug administration and absorption.[10] Low solubility can lead to poor bioavailability and challenges in formulation.[11]

Protocol for Aqueous Solubility Determination

The equilibrium shake-flask method is the definitive approach for determining thermodynamic solubility.[12][13]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[12]

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]

-

Separation: After equilibration, separate the undissolved solid from the solution by filtration (using a low-binding filter plate) or centrifugation.[10][12]

-

Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound. This is typically done by HPLC-UV or LC-MS/MS against a standard calibration curve.[11][14]

-

Result: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Caption: Interrelation of key physicochemical properties and their impact on ADME.

Expected Spectral Properties

While specific spectral data is not publicly available, the structure allows for the prediction of key features that would be used for characterization.

-

¹H NMR: The spectrum would show two aromatic protons on the pyridine ring. Their chemical shifts would be downfield due to the aromatic system and the deshielding effect of the halogens. They would appear as doublets due to coupling to each other. The hydroxyl proton would appear as a broad singlet, and its position would be solvent-dependent.

-

¹³C NMR: Five distinct signals for the five carbon atoms of the pyridine ring are expected. The carbons attached to the electronegative F, Cl, N, and O atoms would be shifted significantly downfield.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the 2-position. Its chemical shift and coupling to adjacent protons would be characteristic.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.

Conclusion

This compound is a molecule with a finely tuned set of physicochemical properties governed by its unique substitution pattern. While specific experimental data for parameters like pKa and LogP are not yet published, their values can be reasonably estimated, and more importantly, determined using robust, validated methodologies. The protocols for potentiometric titration, shake-flask partitioning, and equilibrium solubility outlined in this guide provide the necessary framework for researchers to generate the high-quality data essential for advancing drug discovery and development programs. A thorough characterization of these core properties is the foundational step in unlocking the full potential of this and other novel chemical entities.

References

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3-fluoro-2-hydroxypyridine. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

-

ChemBK. (2024). 3-FLUORO-2-HYDROXYPYRIDINE. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

Souli, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 199-206. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-CHLORO-5-(1,1,2,2-TETRAFLUOROETHOXY)-PYRIDIN-2-ONE - Optional[19F NMR]. Retrieved from [Link]

-

Šterk, D., et al. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 25(17), 3981. Retrieved from [Link]

-

Atalay, T., & Çankaya, N. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(Special Issue G), 110-115. Retrieved from [Link]

-

ResearchGate. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Retrieved from [Link]

-

Berg, D. J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P55939]. Retrieved from [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. 5-Chloro-3-fluoro-2-hydroxypyridine | C5H3ClFNO | CID 12031535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Introduction: Unveiling a Versatile Scaffold in Modern Chemistry

An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-hydroxypyridine (CAS: 209328-72-3)

This compound is a halogenated pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core substituted with chloro, fluoro, and hydroxyl groups, offers a confluence of electronic properties and reactive sites. This strategic functionalization makes it an attractive starting point for the synthesis of complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1]

The pyridine ring is a ubiquitous motif in a vast number of FDA-approved drugs, and its substitution pattern is a critical determinant of pharmacological activity, selectivity, and pharmacokinetic profiles.[1][2] The presence of both chlorine and fluorine atoms on the ring allows for differential reactivity in cross-coupling reactions, a cornerstone of modern drug discovery. The hydroxyl group provides a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 209328-72-3 | [3][4] |

| Molecular Formula | C₅H₃ClFNO | [3][4] |

| Molecular Weight | 147.53 g/mol | [3] |

| Physical State | Solid | [3] |

| Boiling Point | 354.4°C at 760 mmHg | [3] |

| Density | 1.517 g/cm³ | [3] |

| Flash Point | 168.1°C | [3] |

| Purity | Typically ≥98% | [4][5] |

Spectroscopic Characterization

While specific spectral data is not publicly cataloged, standard spectroscopic techniques are essential for structure verification and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the two aromatic protons on the pyridine ring, with coupling patterns influenced by the adjacent fluorine atom. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be solvent-dependent.

-

¹³C NMR would reveal five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached heteroatoms (N, Cl, F, O).

-

¹⁹F NMR would show a singlet, providing unambiguous confirmation of the fluorine atom's presence.

-

-

Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretching band for the hydroxyl group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-Cl and C-F stretching bands.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis Methodologies: A Strategic Approach

A plausible synthetic workflow could start from a readily available aminopyridine derivative. The causality behind this choice lies in the versatility of the amino group, which can be converted into various other functionalities via diazotization.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol Insights

-

Diazotization and Hydrolysis: The synthesis begins with the diazotization of 2-Amino-5-chloropyridine.[7] Treating the amine with sodium nitrite in an acidic medium generates a diazonium salt, which is highly unstable and readily undergoes hydrolysis to yield 2-Hydroxy-5-chloropyridine. The choice of acidic conditions is critical to stabilize the diazonium intermediate.

-

Electrophilic Nitration: The pyridine ring is then subjected to nitration. The hydroxyl group is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, nitration is expected to occur at the 3-position.

-

Reduction of the Nitro Group: The introduced nitro group is reduced to an amino group. Common methods include catalytic hydrogenation (H₂ over a palladium catalyst) or using a metal in acidic solution (e.g., iron powder in hydrochloric acid).[7] This step is crucial for setting up the subsequent fluorine introduction.

-

Balz-Schiemann Reaction: The final step involves the conversion of the newly formed amino group at the 3-position into a fluorine atom. The Balz-Schiemann reaction is a classic and reliable method for this transformation. The amine is first diazotized in the presence of fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt. Gentle heating of this isolated salt then causes decomposition, releasing nitrogen gas and yielding the desired fluoro-substituted pyridine. This reaction provides a regioselective method for introducing fluorine onto an aromatic ring.

Reactivity and Key Chemical Transformations

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites. The electron-withdrawing effects of the nitrogen atom and the two halogen substituents make the pyridine ring electron-deficient, influencing the reactivity of the entire molecule.

Caption: Key reactive sites on the this compound scaffold.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This allows for a variety of subsequent reactions, including O-alkylation (Williamson ether synthesis) and O-acylation to form esters. These modifications are fundamental in drug development for tuning solubility, lipophilicity, and metabolic stability.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is activated towards nucleophilic substitution by the electron-withdrawing pyridine ring and the adjacent fluorine atom. While fluorine is more electronegative, chlorine is often a better leaving group in SₙAr reactions. This allows for the selective introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position, providing a powerful tool for library synthesis.

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions are indispensable in modern medicinal chemistry for creating C-C, C-N, and C-O bonds, enabling the assembly of complex molecular architectures from simpler precursors.

Applications in Drug Discovery

Halogenated pyridines are cornerstone intermediates in the pharmaceutical and agrochemical industries.[2] While drugs containing the specific this compound moiety are not widely documented in public literature, its structural class is of high interest.[1] The strategic placement of halogens and a hydroxyl group provides a versatile platform for generating diverse compound libraries for high-throughput screening.

The trifluoromethyl (-CF₃) group, for instance, is often introduced into drug candidates to enhance metabolic stability and binding affinity.[9] Intermediates like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, a close analog, are key for synthesizing new fungicides and herbicides, highlighting the industrial relevance of this scaffold.[10][11] The synthesis of such compounds often involves liquid-phase halogen exchange reactions from related chlorinated pyridines.[12]

The value of this compound lies in its potential as a precursor to more complex molecules. By leveraging the reactivity of its functional groups, medicinal chemists can systematically modify the scaffold to optimize biological activity against a wide range of therapeutic targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling this compound. The information below is synthesized from available Safety Data Sheets (SDS).[3][13]

| Aspect | Recommendation | Citation(s) |

| Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Ensure eyewash stations and safety showers are close to the workstation. | [13] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling. | [3][13] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3][13] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [13] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [3][13] |

| Storage | Store locked up. Store in a well-ventilated place. Keep container tightly closed. Some suppliers recommend storing in a freezer. | [3][13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [13] |

Conclusion

This compound (CAS: 209328-72-3) is more than just a chemical compound; it is a strategic tool for innovation in molecular design and synthesis. Its trifunctional nature provides a robust platform for creating diverse and complex molecules with significant potential in drug discovery and materials science. By understanding its properties, synthetic routes, and reactivity, researchers can effectively harness this versatile building block to advance their scientific objectives. This guide serves as a foundational resource to empower scientists and developers in leveraging the full potential of this important chemical intermediate.

References

-

This compound [P55939]. ChemUniverse. [Link]

-

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]

- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

3-Chloro-2-hydroxypyridine | C5H4ClNO. PubChem. [Link]

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

3-Chloro-5-fluoropyridine | C5H3ClFN. PubChem. [Link]

-

AS 91388 annotated exemplars. NZQA. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. H66400.MD [thermofisher.com]

- 6. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 7. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 8. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 9. jelsciences.com [jelsciences.com]

- 10. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 11. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 12. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Chloro-2-fluoro-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoro-5-hydroxypyridine is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups, provides multiple reactive sites for synthetic transformations. This guide offers an in-depth analysis of its core chemical properties, established synthesis protocols, chemical reactivity, and critical safety considerations. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals engaged in the research and development of novel chemical entities.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. These data points are critical for reaction planning, purification, and analytical characterization.

Core Identification

The identity of this compound is defined by its molecular structure and internationally recognized chemical identifiers.

Diagram 1: Chemical Structure of this compound

A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup : To a solution of 2,3-dichloro-5-hydroxypyridine (1.0 equiv.) in anhydrous dimethyl sulfoxide (DMSO), add Cesium Fluoride (CsF) (2.0 equiv.).

-

Rationale: DMSO is a high-boiling polar aprotic solvent, ideal for dissolving the reactants and facilitating the SNAr reaction. CsF is an effective fluoride source for halogen exchange reactions on electron-deficient aromatic rings. [1]2. Heating : Stir the reaction mixture at 110°C for approximately 20 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: Elevated temperature is required to overcome the activation energy for the nucleophilic aromatic substitution. An inert atmosphere prevents potential side reactions. The progress should be monitored by a suitable analytical technique like TLC or LC-MS.

-

-

Workup : After cooling to room temperature, quench the reaction by pouring the mixture into ice water.

-

Rationale: This step precipitates the product, which may have limited water solubility, and dilutes the high-boiling DMSO solvent.

-

-

Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic compounds from aqueous solutions.

-

-

Washing and Drying : Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Rationale: Washing removes residual DMSO and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer. Na2SO4 is a neutral drying agent that removes trace water.

-

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.

-

Rationale: This final step removes unreacted starting material and byproducts, yielding the pure this compound.

-

Applications in Drug Discovery and Development

Halogenated heterocyclic compounds are cornerstones of modern medicinal chemistry. The inclusion of chlorine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. [2][3] this compound serves as a valuable scaffold or intermediate. Its three distinct functional groups offer a platform for building molecular complexity through various chemical reactions:

-

Hydroxyl Group : Can be alkylated, acylated, or used in coupling reactions. It can also be converted to other functional groups.

-

Fluoro Group : Can be displaced by nucleophiles in SNAr reactions, often requiring specific activating conditions.

-

Chloro Group : Also susceptible to nucleophilic substitution and is a key handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

The strategic placement of these groups makes this compound a sought-after precursor for creating libraries of novel compounds for screening and lead optimization in drug discovery programs. [4]

Diagram 3: Role as a Key Intermediate

Use of the title compound to generate diverse molecular libraries.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. [5] Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation | [6] |

| Eye Irritation | H319 | Causes serious eye irritation | [6] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [6]|

Recommended Precautions

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [5]* Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield. [7] * Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. [7]Avoid breathing dust or vapors. [6]* First Aid :

-

Inhalation : Move the victim to fresh air. If breathing is difficult, seek medical attention. [6][5] * Skin Contact : Wash off immediately with plenty of soap and water. [5] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [6][5]* Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]Store locked up. [6]

-

Conclusion

This compound is a chemical intermediate of significant value, particularly for researchers in drug discovery. Its defined molecular weight of 147.53 g/mol and formula of C5H3ClFNO are the starting points for its application in complex molecular design. [6][8]The trifunctional nature of the molecule provides a rich platform for synthetic diversification. While its utility is clear, its hazardous properties necessitate strict adherence to safety protocols. This guide provides the core technical knowledge required for the effective and safe utilization of this important chemical building block.

References

-

This compound [P55939]. ChemUniverse. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Library of Medicine. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Library of Medicine. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. aaa-chem.com [aaa-chem.com]

Navigating the Solubility Landscape of 3-Chloro-2-Fluoro-5-Hydroxypyridine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-chloro-2-fluoro-5-hydroxypyridine, a key heterocyclic intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific compound, this document outlines a systematic, field-proven approach for its characterization. We will delve into the theoretical underpinnings of solubility, drawing parallels with structurally related compounds, and present detailed, step-by-step protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals to establish a robust solubility profile, a critical parameter for process development, formulation, and bioavailability.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification strategies to formulation design and ultimately, the bioavailability of the final drug product. Poor solubility can lead to significant challenges in achieving desired therapeutic concentrations and can necessitate complex and costly formulation strategies.[1]

This compound is a substituted pyridine derivative, a class of compounds frequently encountered in medicinal chemistry. Its unique combination of functional groups—a halogenated pyridine ring and a hydroxyl group—suggests a nuanced solubility profile that will be highly dependent on the chosen solvent system. Understanding this profile is paramount for efficient process scale-up and the development of a stable, effective final dosage form.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃ClFNO | [2] |

| Molecular Weight | 147.53 g/mol | [2] |

| Physical State | Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | 354.4°C at 760 mmHg | [2] |

| Density | 1.517 g/cm³ | [2] |

| Vapor Pressure | 1.65E-05 mmHg at 25°C | [2] |

| pKa | Not available | |

| LogP | 0.9 (Computed) | [3] |

The presence of a hydroxyl group and a nitrogen atom in the pyridine ring allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. Conversely, the chloro and fluoro substituents, along with the aromatic ring, contribute to its lipophilic character, indicating possible solubility in non-polar organic solvents. The computed LogP value of 0.9 for the related isomer 5-chloro-3-fluoro-2-hydroxypyridine suggests a relatively balanced hydrophilic-lipophilic nature.[3]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

Diagram: Factors Influencing Solubility

Caption: Key solute and solvent properties influencing solubility.

For this compound, we can anticipate the following interactions:

-

Polar Protic Solvents (e.g., ethanol, methanol, water): The hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom and oxygen can act as hydrogen bond acceptors. This suggests favorable interactions and potentially good solubility in these solvents.[5]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents can accept hydrogen bonds but do not donate them. Solubility will depend on the balance between the polar interactions with the pyridine ring and the lipophilic character of the halogenated ring.

-

Non-Polar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents due to the polar nature of the hydroxyl group and the pyridine nitrogen. However, the halogenated aromatic ring may provide some degree of interaction.

Experimental Determination of Solubility: A Phased Approach

A systematic, multi-step approach is recommended to determine the solubility profile of this compound.

Phase 1: Qualitative Solubility Assessment

This initial phase provides a rapid screening of solubility in a range of solvents, helping to classify the compound and guide the selection of solvents for quantitative analysis.[6][7]

Protocol: Qualitative Solubility Testing

-

Preparation: Dispense approximately 10-20 mg of this compound into separate, labeled 1-dram vials.

-

Solvent Addition: To each vial, add 0.5 mL of the test solvent.

-

Observation: Vigorously agitate the vials for 1-2 minutes at ambient temperature.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Solvent Selection: A diverse range of solvents should be tested, covering different polarity classes.

| Solvent Class | Example Solvents |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) |

| Non-Polar | Hexane, Toluene, Dichloromethane |

Phase 2: Quantitative Solubility Determination (Thermodynamic Solubility)

Once a preliminary understanding of the solubility is established, a more rigorous quantitative determination is necessary. The shake-flask method is a widely accepted technique for determining thermodynamic (or equilibrium) solubility.[8][9]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A minimum of 24 hours is often recommended, but the time should be validated to ensure equilibrium is reached.[9][10]

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation or filtration (using a filter compatible with the solvent) can be used to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of the solute in the clear, saturated solution using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[8]

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Diagram: Quantitative Solubility Workflow

Caption: Workflow for quantitative solubility determination.

Phase 3: Kinetic Solubility Assessment

In early drug discovery, kinetic solubility is often measured to assess the precipitation of a compound from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. This provides an indication of how the compound might behave in an in-vitro assay.[8]

Protocol: Kinetic Solubility Measurement

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final concentration.

-

Incubation and Detection: The solution is incubated for a short period (e.g., 1-2 hours), and the amount of precipitate is measured. This can be done using nephelometry, turbidimetry, or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.[8]

Data Interpretation and Application

The solubility data obtained from these experiments will be instrumental in several key areas of drug development:

-

Process Chemistry: The choice of solvents for reaction, work-up, and crystallization will be guided by the solubility profile. Solvents in which the compound has high solubility at elevated temperatures but low solubility at room temperature are ideal for crystallization.[11]

-

Formulation Development: Understanding the aqueous solubility is critical for developing oral and parenteral dosage forms. For poorly soluble compounds, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.

-

Preclinical Studies: Solubility data informs the design of in-vitro and in-vivo experiments, ensuring that the compound is in solution at the required concentrations for accurate assessment of its biological activity.

Conclusion

While specific solubility data for this compound is not currently prevalent in the literature, a systematic and scientifically rigorous approach to its determination is readily achievable. By combining an understanding of its physicochemical properties with established experimental protocols, researchers can generate a comprehensive solubility profile. This essential data will empower informed decision-making throughout the drug development pipeline, from early-stage discovery to late-stage formulation, ultimately contributing to the successful advancement of new therapeutic agents.

References

- This compound - Safety D

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11).

- How can you determine the solubility of organic compounds? - Quora. (2017-06-24).

- 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).

- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).

- Solubility Measurement Techniques | PDF - Scribd. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 - Sigma-Aldrich. (n.d.).

- Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023-02-24).

- SAFETY D

- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Form

- 3-FLUORO-2-HYDROXYPYRIDINE - ChemBK. (2024-04-09).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-07).

- 5-Chloro-3-fluoro-2-hydroxypyridine | C5H3ClFNO | CID 12031535 - PubChem. (n.d.).

- 3-chloro-5-fluoro-2-hydroxypyridine CAS#: 1214345-43-3 - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024-04-01).

- Technical Support Center: Solvent-Free Synthesis of Pyridine Deriv

- Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020-10-09).

- The electronic absorption spectra of pyridine azides, solvent-solute interaction.

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 72537-17-8 - TCI Chemicals. (n.d.).

- Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives - PubMed. (2022-07-16).

- This compound [P55939] - ChemUniverse. (n.d.).

- This compound, 98%, Thermo Scientific Chemicals 250 mg. (n.d.).

- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 5-Chloro-3-fluoro-2-hydroxypyridine | C5H3ClFNO | CID 12031535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. mdpi.com [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. scribd.com [scribd.com]

- 11. Reagents & Solvents [chem.rochester.edu]

1H NMR and 13C NMR spectra of 3-chloro-2-fluoro-5-hydroxypyridine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-chloro-2-fluoro-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a senior application scientist, this document moves beyond a simple data dump, offering insights into the causal relationships between the molecular structure and its spectral output. We will explore the nuanced effects of the chloro, fluoro, and hydroxyl substituents on the pyridine ring, detailing the rationale behind spectral predictions and the experimental methodologies required for unambiguous structural confirmation.

Introduction: The Structural Elucidation Challenge

This compound (C₅H₃ClFNO) is a polysubstituted heterocyclic compound.[1][2] The precise arrangement of its electron-withdrawing (fluoro, chloro) and electron-donating (hydroxyl) groups creates a unique electronic environment within the pyridine ring. For researchers in medicinal chemistry and materials science, confirming the substitution pattern and understanding the electronic architecture is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing detailed atom-by-atom connectivity and environmental information.

This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this molecule, grounding the analysis in the fundamental principles of substituent effects and spin-spin coupling. We will also outline a robust experimental workflow that ensures accurate and reliable data acquisition and interpretation.

Foundational Principles: Substituent Effects in the Pyridine Ring

The chemical shifts (δ) of protons and carbons in a pyridine ring are exquisitely sensitive to the electronic nature of its substituents.[3][4]

-

Electronegativity and Inductive Effects : Both fluorine and chlorine are highly electronegative, withdrawing electron density from the ring through the sigma bonds (an inductive or -I effect). This effect is strongest on the carbon atom to which the halogen is directly attached and diminishes with distance. Fluorine is more electronegative than chlorine, but its influence on chemical shifts is also modulated by other factors.

-

Mesomeric (Resonance) Effects :

-

The hydroxyl group (-OH) is a strong resonance electron-donating group (+M effect). It increases electron density at the ortho (C-4, C-6) and para (not applicable here) positions. This increased electron density leads to magnetic shielding, causing the corresponding nuclei to resonate at a lower chemical shift (upfield).

-

Halogens (F, Cl) have a dual role. While inductively withdrawing (-I), they possess lone pairs that can be donated into the ring via resonance (+M effect). For halogens, the inductive effect typically dominates, leading to a net deshielding.

-

-

¹⁹F Coupling : A key feature in the NMR spectra of fluorinated compounds is spin-spin coupling between the ¹⁹F nucleus (spin I=½, 100% natural abundance) and nearby ¹H and ¹³C nuclei. These couplings (J-couplings) are transmitted through bonds and provide invaluable structural information. The magnitude of the coupling constant typically decreases as the number of bonds between the coupled nuclei increases.

Experimental Protocol for Unambiguous Analysis

Acquiring high-quality, interpretable NMR data is the foundation of structural elucidation. The following protocol is a self-validating system designed to yield a complete dataset for a molecule like this compound.

Sample Preparation

-

Solvent Selection : The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its high polarity effectively dissolves the sample, and its hydrogen-bond accepting nature allows for the observation of the hydroxyl (-OH) proton, which might otherwise exchange too rapidly for detection in protic solvents like D₂O or methanol-d₄. Chloroform-d (CDCl₃) is an alternative, but the -OH peak may be broader or less distinct.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is typically sufficient for obtaining excellent signal-to-noise in both ¹H and ¹³C spectra on a modern NMR spectrometer (400 MHz or higher) within a reasonable time.

NMR Data Acquisition

The following sequence of experiments provides a logical workflow for complete structural assignment.

-

¹H NMR : Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity).

-

¹³C{¹H} NMR : Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. For this molecule, five distinct signals are expected.

-

2D COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other.[3] It will show a cross-peak between the two aromatic protons on the pyridine ring, confirming their connectivity.

-

2D HSQC (Heteronuclear Single Quantum Coherence) : This is a cornerstone experiment that correlates each proton with the carbon atom it is directly attached to.[3] It will definitively link the signals of H-4 and H-6 to C-4 and C-6, respectively.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for assigning the non-protonated (quaternary) carbons.[3] It reveals correlations between protons and carbons that are two or three bonds away, allowing the complete assembly of the molecular skeleton.

Caption: Logical workflow for NMR-based structure elucidation.

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm for pyridines) is expected to show two signals corresponding to H-4 and H-6.

-

H-4 Signal : This proton is positioned between the electron-withdrawing chlorine at C-3 and the electron-donating hydroxyl group at C-5. The competing effects will place its chemical shift in the aromatic region. It is expected to appear as a doublet of doublets (dd) due to:

-

Coupling to H-6 (meta coupling, ⁴JHH), which is typically small (2-3 Hz).

-

Coupling to the ¹⁹F nucleus at C-2 (⁴JHF), a long-range coupling also typically in the range of 1-4 Hz.

-

-

H-6 Signal : This proton is ortho to the electron-donating -OH group and meta to the electron-withdrawing fluorine. The shielding influence of the hydroxyl group is likely to dominate, shifting this proton slightly upfield relative to H-4. It is expected to appear as a doublet (d) due to:

-

Coupling to H-4 (meta coupling, ⁴JHH) with a J-value of 2-3 Hz. Any coupling to the fluorine at C-2 (⁴JHF) would likely be too small to resolve.

-

-

OH Signal : The hydroxyl proton will likely appear as a broad singlet . Its chemical shift is highly variable depending on solvent, concentration, and temperature but would be expected downfield in DMSO-d₆ (often > 9 ppm) due to hydrogen bonding with the solvent.

Predicted ¹³C NMR Spectrum

Five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The key to assignment is the characteristic chemical shifts and the C-F coupling constants.

-

C-2 (bearing -F) : This carbon will be significantly deshielded due to the direct attachment of the highly electronegative fluorine atom. Crucially, its signal will be split into a large doublet by the fluorine (¹JCF), with a coupling constant typically between 220-260 Hz.

-

C-3 (bearing -Cl) : Attached to chlorine, this carbon will also be deshielded. It will appear as a doublet due to a two-bond coupling to fluorine (²JCF), which is typically in the range of 15-30 Hz.

-

C-5 (bearing -OH) : The direct attachment to oxygen will cause a significant downfield shift. This signal is also expected to be a doublet due to a three-bond coupling to fluorine (³JCF), typically around 2-5 Hz.

-

C-4 : This protonated carbon will show a doublet due to three-bond coupling with fluorine (³JCF) of around 2-5 Hz. Its chemical shift will be influenced by the adjacent -Cl and -OH groups.

-

C-6 : This protonated carbon is ortho to the C-5 hydroxyl group. It will appear as a doublet due to a four-bond coupling to fluorine (⁴JCF), which is often small (1-3 Hz) and may not always be resolved.

Confirming Assignments with 2D NMR

While the above predictions are based on established principles, unambiguous assignment requires 2D NMR.

Caption: Key expected HMBC (solid arrows) and HSQC (dashed lines) correlations.

-

HSQC : Will show direct one-bond correlations between H-4 and C-4, and H-6 and C-6.

-

HMBC : This is the final piece of the puzzle.

-

The H-4 signal will show cross-peaks to C-2, C-3, C-5, and C-6.

-

The H-6 signal will show cross-peaks to C-2, C-4, and C-5.

-

By combining this information with the known C-F coupling patterns for C-2, C-3, and C-5, all quaternary carbons can be assigned without ambiguity.

-

Data Summary

The following table summarizes the predicted NMR data for this compound in a typical aprotic polar solvent like DMSO-d₆. Note: Exact chemical shifts are predictive and may vary based on experimental conditions.

| ¹H NMR Data | ||||

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| H-4 | ~7.8 - 8.1 | dd | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 1-4 Hz | Aromatic Proton |

| H-6 | ~7.5 - 7.8 | d | ⁴JHH ≈ 2-3 Hz | Aromatic Proton |

| 5-OH | > 9.0 | br s | - | Hydroxyl Proton |

| ¹³C NMR Data | ||||

| Position | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Coupling Constant (J) | Assignment |

| C-2 | ~150 - 158 | d | ¹JCF ≈ 220-260 Hz | Quaternary (C-F) |

| C-3 | ~120 - 128 | d | ²JCF ≈ 15-30 Hz | Quaternary (C-Cl) |

| C-4 | ~125 - 135 | d | ³JCF ≈ 2-5 Hz | Methine (CH) |

| C-5 | ~145 - 155 | d | ³JCF ≈ 2-5 Hz | Quaternary (C-OH) |

| C-6 | ~115 - 125 | d | ⁴JCF ≈ 1-3 Hz | Methine (CH) |

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a prime example of leveraging fundamental principles to solve a complex analytical problem. The interplay of inductive and resonance effects from the three distinct substituents creates a predictable, yet unique, spectral fingerprint. The key identifiers are the chemical shifts of the two aromatic protons and the characteristic splitting patterns of the five carbon signals due to ¹H-¹⁹F and ¹³C-¹⁹F couplings. While 1D spectra provide strong clues, a full suite of 2D experiments, particularly HSQC and HMBC, is essential for a definitive, publication-quality assignment. This comprehensive approach ensures scientific integrity and provides the trustworthy data required for advanced research and development.

References

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. Available from: [Link]

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available from: [Link]

-

Defense Technical Information Center (DTIC). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

-

National Institutes of Health (NIH). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available from: [Link]

-

SpectraBase. 3-CHLORO-5-(1,1,2,2-TETRAFLUOROETHOXY)-PYRIDIN-2-ONE - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Available from: [Link]

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available from: [Link]

-

Royal Society of Chemistry. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Available from: [Link]

-

Sci-Hub. Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Available from: [Link]

- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

PubMed. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Available from: [Link]

-

PubChem. 3-Chloro-2-hydroxypyridine. Available from: [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]

-

ChemConnections. 13C NMR Spectroscopy. Available from: [Link]

-

SpectraBase. 3-FLUORO-2,5-DIPHENYLPYRIDINE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. 5-Chloro-2,3-difluoropyridine. Available from: [Link]

-